alcaloidi esahidrobenzofenantridina
Hexahydrobenzophenanthridine alkaloids are a class of natural products found in various plants, particularly those belonging to the Solanaceae family. These alkaloids possess a diverse range of biological activities including antitumor, antimicrobial, and neuroprotective effects. Structurally, these compounds feature a hexahydrobenzophenanthridine nucleus with varied substituents that contribute to their distinctive pharmacological properties.
Hexahydrobenzophenanthridine alkaloids have been isolated from sources such as Datura stramonium (Jimsonweed) and other Solanaceae species. Their applications in medicinal research are extensive, with ongoing studies exploring their potential therapeutic uses. Due to their complex structures, these alkaloids often require sophisticated synthesis methods or can be extracted from plant materials using specific techniques.
Research on hexahydrobenzophenanthridine alkaloids continues to uncover new insights into their mechanisms of action and clinical implications, making them a promising area of study in natural product chemistry and drug discovery.

Struttura | Nome chimico | CAS | MF |
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Ambinine; 2-O-De-Me | 1621607-90-6 | C22H25NO6 |
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Ambinine; 11-Demethoxy | 1621607-91-7 | C22H25NO5 |
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Ambiguine E | 1433460-94-6 | C24H29NO7 |
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Corynoloxine; 12R-Hydroxy | 55739-73-6 | C21H19NO6 |
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(+-)-11-epi-corynoli | 74163-86-3 | C21H21NO5 |
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(+-)-12alpha-hyd | 70160-42-8 | C21H21NO6 |
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(-)-11-hydroxy-5-methyl-2,3:7,8-bis(methylenedioxy)-4b,5,6,10b,11,12-hexahydrobenzo[c]phenanthridine | 88200-01-5 | C20H19NO5 |
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(-)-O-acetyl-13-methyl-chelidonine | 42881-67-4 | C23H23NO6 |
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(+)-homochelidonine | 857020-96-3 | C21H23NO5 |
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B,HCl-Ambinine | 132296-33-4 | C23H28NO6 |
Letteratura correlata
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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4. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
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Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
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Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises
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